molecular formula C22H15BrN4O4 B4338987 N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide

N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide

Cat. No.: B4338987
M. Wt: 479.3 g/mol
InChI Key: CMAXVUBOQDJUEH-UHFFFAOYSA-N
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Description

N’-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is a complex organic compound with a molecular formula of C21H15BrN4O3 This compound is characterized by its indole core structure, which is substituted with a benzyl group, a bromine atom, and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Benzylation: The brominated indole is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Hydrazide Formation: The benzylated, brominated indole is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation with Nitrobenzaldehyde: Finally, the hydrazide is condensed with 3-nitrobenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N’-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

N’-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide can be compared with other similar compounds, such as:

    N’-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide: Similar structure but with a pyridinecarbohydrazide moiety.

    N’-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide: Contains a quinolinecarbohydrazide moiety.

    N’-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(1-naphthylamino)acetohydrazide: Features a naphthylaminoacetohydrazide moiety.

These compounds share a similar indole core structure but differ in their substituents, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O4/c23-16-9-10-19-18(12-16)20(22(29)26(19)13-14-5-2-1-3-6-14)24-25-21(28)15-7-4-8-17(11-15)27(30)31/h1-12,29H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAXVUBOQDJUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide
Reactant of Route 5
N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide
Reactant of Route 6
N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide

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